molecular formula C10H10N4O B8122004 4-Azido-n-cyclopropylbenzamide

4-Azido-n-cyclopropylbenzamide

Cat. No.: B8122004
M. Wt: 202.21 g/mol
InChI Key: JRDBWFZVZIRUNI-UHFFFAOYSA-N
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Description

4-Azido-n-cyclopropylbenzamide is an organic compound with the molecular formula C10H10N4O It is characterized by the presence of an azido group (-N3) attached to the benzamide structure, which includes a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-n-cyclopropylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

4-Azido-n-cyclopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Cycloaddition: Copper(I) catalysts are often used to facilitate the cycloaddition reactions.

Major Products

    Triazoles: Formed from the cycloaddition of the azido group with alkynes.

    Amides and Amines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-Azido-n-cyclopropylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-n-cyclopropylbenzamide involves the reactivity of the azido group. The azido group can release nitrogen gas upon activation, forming highly reactive nitrenes. These nitrenes can then participate in various chemical reactions, such as insertion into C-H bonds or cycloaddition reactions .

Comparison with Similar Compounds

Similar Compounds

    Phenyl Azide: Another azide compound with similar reactivity.

    Cyclopropylamine: Shares the cyclopropyl group but lacks the azido functionality.

    Benzamide: The parent compound without the azido group.

Properties

IUPAC Name

4-azido-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-14-13-9-3-1-7(2-4-9)10(15)12-8-5-6-8/h1-4,8H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDBWFZVZIRUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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